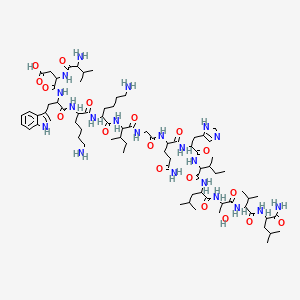

H-DL-Val-DL-Asp-DL-Trp-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Gln-DL-His-DL-xiIle-DL-Leu-DL-Ser-DL-Val-DL-Leu-NH2

Description

The compound “H-DL-Val-DL-Asp-DL-Trp-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Gln-DL-His-DL-xiIle-DL-Leu-DL-Ser-DL-Val-DL-Leu-NH2” is a synthetic peptide composed of various amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide includes a mix of D- and L- amino acids, which can influence its structural and functional properties.

Properties

Molecular Formula |

C77H127N21O18 |

|---|---|

Molecular Weight |

1635.0 g/mol |

IUPAC Name |

4-[[1-[[6-amino-1-[[6-amino-1-[[1-[[2-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[(2-amino-3-methylbutanoyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103) |

InChI Key |

XKUYSBUJKLFGFG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), ensures that only the desired amino acid residues react.

Industrial Production Methods

Industrial production of peptides like this one often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This peptide can undergo various chemical reactions, including:

Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.

Reduction: Reductive conditions can break disulfide bonds, altering the peptide’s structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.

Scientific Research Applications

This peptide has numerous applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of this peptide depends on its specific sequence and structure. Peptides can interact with various molecular targets, including enzymes, receptors, and ion channels. These interactions can modulate biological pathways, leading to diverse effects such as enzyme inhibition, receptor activation, or ion channel modulation.

Comparison with Similar Compounds

Similar Compounds

H-DL-Val-DL-Asp-DL-Trp-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Gln-DL-His-DL-xiIle-DL-Leu-DL-Ser-DL-Val-DL-Leu-NH2: Similar peptides with slight variations in amino acid sequence or stereochemistry.

Other Synthetic Peptides: Peptides with different sequences but similar lengths and structural features.

Uniqueness

This peptide’s uniqueness lies in its specific sequence and the inclusion of both D- and L- amino acids. The presence of D-amino acids can enhance the peptide’s stability and resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.

Biological Activity

The compound H-DL-Val-DL-Asp-DL-Trp-DL-Lys-DL-Lys-DL-xiIle-Gly-DL-Gln-DL-His-DL-xiIle-DL-Leu-DL-Ser-DL-Val-DL-Leu-NH2 is a synthetic peptide comprising a sequence of amino acids that includes both D- and L-enantiomers. This unique configuration is significant for its biological activity, influencing various physiological processes and potential therapeutic applications.

Composition and Structure

This peptide consists of the following amino acids:

| Amino Acid | Type |

|---|---|

| Val | DL |

| Asp | DL |

| Trp | DL |

| Lys | DL |

| Lys | DL |

| xiIle | DL |

| Gly | DL |

| Gln | DL |

| His | DL |

| xiIle | DL |

| Leu | DL |

| Ser | DL |

| Val | DL |

| Leu | NH2 |

The presence of multiple basic (e.g., Lys) and acidic (e.g., Asp) residues allows for diverse interactions with biological molecules, enhancing its potential as a modulator in various biochemical pathways.

1. Hormonal Regulation

The peptide's structure suggests potential roles in hormonal regulation, particularly in the modulation of insulin secretion. Similar peptides have been shown to stimulate glucose-dependent insulin secretion from pancreatic β-cells, indicating that this compound may have similar properties .

2. Neurotransmission Modulation

Amino acids such as Asp and Glu are known excitatory neurotransmitters involved in synaptic transmission and plasticity. The presence of these amino acids in the peptide suggests it may influence neurotransmission pathways, potentially affecting cognitive functions and mood regulation.

3. Antioxidant Properties

Peptides containing aromatic amino acids like Trp and Phe may exhibit antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including neurodegenerative disorders and cancer.

4. Immune Modulation

Certain amino acids within the peptide can modulate immune responses. For instance, Glu and Asp are involved in immune signaling pathways, potentially enhancing the body's ability to respond to infections or inflammation.

Case Studies

Research has demonstrated that peptides with similar structures can exhibit significant biological activities:

- Study on Insulin Secretion : A study involving synthetic peptides similar to H-DL-Val-DL-Asp found that they enhance insulin secretion in vitro, suggesting potential applications in diabetes management .

- Neuroprotective Effects : Another study indicated that peptides containing Trp and Asp can protect neuronal cells from apoptosis induced by oxidative stress, highlighting their neuroprotective potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.